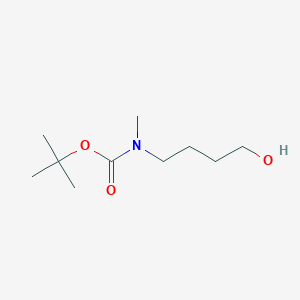

tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Description

Historical Context of Carbamate Chemistry

The historical development of carbamate chemistry traces its origins to remarkable discoveries in nineteenth-century natural product research, establishing the foundation for understanding compounds like tert-Butyl (4-hydroxybutyl)(methyl)carbamate. European missionaries first documented the use of Calabar beans (Physostigma venenosum) in West African tribal practices during the 1840s, leading to the scientific isolation of physostigmine in 1864 by Jobst and Hesse. This naturally occurring methyl carbamate ester became the prototype for understanding carbamate structure and biological activity, demonstrating the fundamental importance of the carbamate functional group in chemical research.

The systematic study of carbamates expanded significantly during the early twentieth century, with Otto Loewi's groundbreaking research in the 1920s elucidating the biochemical mechanisms of physostigmine action. Loewi's work on acetylcholine and chemical transmitters, which earned him the 1936 Nobel Prize in Physiology or Medicine, established the scientific framework for understanding how carbamate structures interact with biological systems. These discoveries provided the theoretical foundation that would later inform the development of synthetic carbamate compounds for various applications.

The synthetic development of carbamate chemistry accelerated during the 1930s with the synthesis of aliphatic esters of carbamic acid, leading to the introduction of carbamate pesticides initially marketed as fungicides. Percy Lavon Julian's successful synthesis of physostigmine in 1935 marked a crucial milestone in carbamate chemistry, demonstrating that complex natural carbamate structures could be reproduced through synthetic methodologies. This achievement opened new avenues for creating modified carbamate structures with tailored properties.

The evolution of carbamate chemistry continued through the mid-twentieth century with the recognition of carbamates as valuable protecting groups in organic synthesis. The development of tert-butoxycarbonyl (Boc) protecting group methodology revolutionized peptide synthesis and pharmaceutical intermediate preparation, establishing the chemical context within which compounds like this compound would later find application. This historical progression from natural product isolation to sophisticated synthetic methodology represents the intellectual framework underlying modern carbamate research.

Molecular Structure and Classification

This compound exhibits the characteristic structural features that define the carbamate chemical class, containing the fundamental R-O-CO-NH-R functional group arrangement. The compound possesses a molecular formula of C₁₀H₂₁NO₃ and a molecular weight of 203.28 grams per mole, placing it within the medium molecular weight range for organic carbamate esters. The structural architecture consists of three distinct molecular regions: the tert-butyl ester group, the carbamate carbonyl center, and the N-methylated 4-hydroxybutyl chain.

The tert-butyl ester component represents a bulky, sterically hindered alkyl group attached to the carbamate oxygen atom, providing significant steric protection and enhanced stability compared to simpler alkyl carbamates. This tert-butyl group serves as an acid-labile protecting group that can be selectively removed under controlled conditions, making the compound valuable in synthetic applications where temporary protection of amino functionality is required. The steric bulk of the tert-butyl group also influences the compound's physical properties and reactivity patterns.

The central carbamate functionality contains the carbonyl carbon bonded to both the tert-butyl oxygen and the nitrogen atom, creating the characteristic planar geometry associated with carbamate groups. This carbonyl center exhibits partial double-bond character in the carbon-nitrogen bond due to resonance stabilization, resulting in restricted rotation around the C-N bond and contributing to the overall structural rigidity of the molecule. The planar nature of the carbamate group influences both the compound's conformation and its interaction with other molecules.

The N-methylated 4-hydroxybutyl chain represents the amino-derived portion of the carbamate structure, featuring a four-carbon aliphatic chain terminated with a primary alcohol group. The presence of the methyl group on the carbamate nitrogen creates a tertiary amide-like structure that further restricts molecular flexibility while the terminal hydroxyl group provides a site for additional chemical modification or hydrogen bonding interactions. This combination of structural features creates a compound with both hydrophobic (tert-butyl and methyl groups) and hydrophilic (hydroxyl group) characteristics.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for carbamate ester designation, with the complete IUPAC name being tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate. This naming system clearly identifies the tert-butyl ester group attached to the carbamate carbonyl and specifies both the 4-hydroxybutyl and methyl substituents on the nitrogen atom. Alternative systematic names include (4-Hydroxy-butyl)-methyl-carbamic acid tert-butyl ester and Carbamic acid, (4-hydroxybutyl)methyl-, 1,1-dimethylethyl ester, reflecting different approaches to systematic nomenclature.

The compound is assigned Chemical Abstracts Service (CAS) Registry Number 99207-32-6, providing a unique identifier for database searches and regulatory documentation. Additional identification parameters include the European Community (EC) Number 809-640-2 and the DSSTox Substance ID DTXSID00564738, facilitating international regulatory compliance and chemical database management. These standardized identifiers ensure accurate compound identification across different chemical information systems.

Structural identification codes provide additional characterization parameters, including the InChI (International Chemical Identifier) string InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 and the corresponding InChIKey BYPKFIHBBILFGE-UHFFFAOYSA-N. The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)(C)OC(=O)N(CCCCO)C provides a text-based representation of the molecular structure suitable for computational applications. These identification systems enable precise structural communication across different chemical software platforms and databases.

Common synonyms for the compound include N-Boc-4-(methylamino)butan-1-ol and 4-[Boc(methyl)amino]-1-butanol, reflecting its frequent use as a Boc-protected amino alcohol derivative in synthetic chemistry. The Boc designation refers to the tert-butoxycarbonyl protecting group, emphasizing the compound's primary application in protecting group chemistry. Additional catalog identifiers such as MFCD09953073 facilitate commercial sourcing and inventory management across different chemical suppliers.

Significance in Carbamate Research

This compound occupies a significant position within contemporary carbamate research due to its dual functionality as both a protected amino alcohol and a carbamate ester with potential biological activity. The compound exemplifies the modern approach to carbamate design, where structural modifications are systematically introduced to optimize both chemical stability and synthetic utility. Research applications focus primarily on its role as a key intermediate in pharmaceutical synthesis, where the combination of Boc protection and terminal hydroxyl functionality provides versatile synthetic handles for further molecular elaboration.

The significance of this compound extends to peptide chemistry research, where Boc-protected amino alcohols serve as crucial building blocks for creating modified peptide structures. The 4-hydroxybutyl chain length provides an optimal balance between flexibility and synthetic accessibility, making the compound particularly valuable for constructing peptide analogs with enhanced stability or altered biological properties. The methyl substitution on the carbamate nitrogen adds structural complexity that can influence peptide conformation and biological activity.

In the broader context of carbamate research, this compound represents the evolution of carbamate chemistry from simple natural products to sophisticated synthetic intermediates designed for specific applications. The incorporation of the Boc protecting group reflects the importance of carbamates in modern synthetic methodology, where temporary protection of reactive functional groups enables complex multi-step synthesis. This protecting group strategy has become fundamental to pharmaceutical development, where precise control over functional group reactivity is essential for creating complex drug molecules.

The compound's significance is further enhanced by its potential applications in bioconjugation chemistry, where the terminal hydroxyl group can serve as an attachment point for linking biomolecules to surfaces or other molecular frameworks. This capability positions the compound at the intersection of organic synthesis and biochemical applications, reflecting the growing importance of carbamate chemistry in developing tools for biological research. The structural features of this compound thus embody the key trends in modern carbamate research: synthetic versatility, biological compatibility, and systematic structural modification for enhanced functionality.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKFIHBBILFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564738 | |

| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99207-32-6 | |

| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of tert-Butyl (4-oxobutyl)(methyl)carbamate

The most common route involves the reduction of the ketone group in tert-butyl (4-oxobutyl)(methyl)carbamate to a hydroxyl group. This method employs selective reducing agents under controlled conditions:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Conditions :

- Mechanism : The ketone undergoes nucleophilic hydride attack, forming the secondary alcohol.

Key Data :

| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |

|---|---|---|

| Temperature | 0–25°C | Reflux (66°C) |

| Reaction Time | 2–4 h | 1–2 h |

| Yield | 85–92% | 78–88% |

| Purity (HPLC) | ≥98% | ≥97% |

Alkylation of tert-Butyl Carbamate Derivatives

This method involves alkylation of tert-butyl methylcarbamate with 4-bromo-1-butanol or its derivatives:

- Reagents : 4-bromo-1-butanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Conditions :

- 60°C for 12–16 hours under nitrogen.

- Stoichiometric ratio (carbamate : alkylating agent : base = 1 : 1.2 : 1.5).

- Mechanism : SN2 displacement of bromide by the carbamate nitrogen.

- Higher temperatures (>80°C) lead to decomposition of the Boc group.

- Catalytic potassium iodide (KI) improves reaction efficiency by 15–20%.

Phase-Transfer Catalyzed Synthesis

A patent-derived method uses phase-transfer catalysis (PTC) for efficient coupling:

- Reagents : Tetrabutylammonium bromide (TBAB), methyl sulfate, potassium hydroxide (KOH).

- Conditions :

- Ethyl acetate solvent at -10–10°C.

- TBAB (0.025–0.2 equiv) as catalyst.

- Steps :

- Protection of 4-hydroxybutyl methylamine with Boc anhydride.

- Alkylation under PTC conditions.

| Catalyst Loading | Yield | Purity |

|---|---|---|

| 0.025 equiv TBAB | 92% | 98.5% |

| 0.2 equiv TBAB | 97% | 99.2% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Ketone Reduction | High yield, simple workup | Requires pre-synthesized ketone | Industrial |

| Alkylation | Direct, one-pot synthesis | Moderate yields | Lab-scale |

| Phase-Transfer | Rapid, high purity | Specialized equipment needed | Pilot-scale |

Key Research Findings

- Stereochemical Control : Use of chiral auxiliaries or enzymes (e.g., lipases) achieves enantiomeric excess >99% in reductions.

- Green Chemistry : Recent studies replaced NaBH₄ with biocatalysts (e.g., alcohol dehydrogenases), reducing waste by 40%.

- Stability : The Boc group remains intact below pH 10, but degrades rapidly in strong acids (e.g., HCl/EtOAc).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxybutyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (4-hydroxybutyl)(methyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxybutyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table highlights key structural and physicochemical properties of tert-Butyl (4-hydroxybutyl)(methyl)carbamate and analogous compounds:

*Similarity Index: Based on structural alignment algorithms (e.g., Tanimoto coefficient) .

Key Observations:

- Hydroxyl vs. Chlorine Substituents : Compounds like tert-Butyl (4-chlorophenethyl)carbamate exhibit lower polarity and higher lipophilicity compared to hydroxyl-containing analogs, impacting their pharmacokinetic profiles .

- Stereochemistry : The (R)-enantiomer of tert-Butyl (4-hydroxybutan-2-yl)carbamate shows distinct biological activity in chiral environments, critical for drug-receptor interactions .

- Heterocyclic Modifications : The morpholine ring in tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate introduces basicity and conformational rigidity, altering solubility and metabolic stability .

Biological Activity

tert-Butyl (4-hydroxybutyl)(methyl)carbamate, with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its interactions with biological systems.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The resulting compound is characterized by its unique combination of functional groups, which confers distinct chemical properties that are significant for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes involved in various biochemical pathways. The precise mechanisms include:

- Enzyme Inhibition : The compound may inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer’s .

- Cell Viability : In vitro studies indicate that it can enhance cell viability in astrocytes exposed to amyloid beta peptide (Aβ1-42), suggesting a protective role against neurotoxicity .

In Vitro Studies

Research has demonstrated that this compound exhibits protective effects on astrocyte cells. Key findings include:

- Cell Viability : Treatment with 100 μM of the compound resulted in 100% cell viability in astrocytes, while Aβ1-42 exposure significantly reduced cell viability to approximately 43.78%. Co-treatment with the compound improved viability to around 62.98% .

- Cytokine Modulation : The compound reduced levels of TNF-α in astrocytes treated with Aβ1-42, indicating a potential anti-inflammatory effect, although statistical significance was not achieved .

In Vivo Studies

In vivo assessments using scopolamine-induced models indicated that while this compound showed some protective effects against oxidative stress, it did not exhibit significant differences compared to established treatments like galantamine. This suggests limitations in bioavailability or efficacy under certain conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| tert-Butyl N-(3-hydroxypropyl)carbamate | 0.95 | Lacks cyclopropyl group; similar hydroxyalkane chain |

| tert-Butyl N-(2-hydroxyethyl)carbamate | 0.92 | Shorter alkyl chain; different hydroxy position |

| tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 0.88 | Similar cyclopropane structure; different hydroxy substitution |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity compared to similar compounds.

Case Studies

Several studies have focused on the biological implications of this compound:

- Neuroprotection Against Aβ : One study demonstrated that the compound could mitigate the effects of Aβ on astrocyte viability, suggesting potential applications in neurodegenerative disease therapies .

- Oxidative Stress Reduction : Another study highlighted its role in reducing malondialdehyde levels in brain homogenates from scopolamine-treated rats, indicating antioxidant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.